molecular formula C24H15BrClFN2O4 B11689795 (5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11689795
M. Wt: 529.7 g/mol
InChI Key: GNNPARNIHMBRIY-YBFXNURJSA-N
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Description

(5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including bromine, fluorine, chlorine, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the benzylidene group: This step involves the reaction of the pyrimidine intermediate with 3-bromo-4-[(4-fluorobenzyl)oxy]benzaldehyde under basic conditions to form the benzylidene derivative.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the halogenated positions (bromine, fluorine, and chlorine).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of halogen atoms with other nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, and its pharmacokinetic properties are studied to determine its suitability as a drug candidate.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-{3-bromo-4-[(4-ethylbenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups. The presence of bromine, fluorine, and chlorine atoms, along with the pyrimidine ring, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C24H15BrClFN2O4

Molecular Weight

529.7 g/mol

IUPAC Name

(5E)-5-[[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C24H15BrClFN2O4/c25-20-12-15(3-10-21(20)33-13-14-1-6-17(27)7-2-14)11-19-22(30)28-24(32)29(23(19)31)18-8-4-16(26)5-9-18/h1-12H,13H2,(H,28,30,32)/b19-11+

InChI Key

GNNPARNIHMBRIY-YBFXNURJSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)Br)F

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)Br)F

Origin of Product

United States

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